molecular formula C25H19NO5 B11155607 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one

3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11155607
M. Wt: 413.4 g/mol
InChI Key: XHAIDJOGHMPBIT-UHFFFAOYSA-N
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Description

3-[2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one is a synthetic xanthone derivative characterized by a hydroxyl group at position 1 of the xanthene core and a 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy substituent at position 2. This compound belongs to the 9H-xanthen-9-one family, which is renowned for its diverse biological activities, including enzyme inhibition and antioxidant properties.

The synthesis of such derivatives typically involves alkylation or esterification of hydroxylated xanthones. For instance, analogous compounds like methyl 2-[(3-methoxy-9-oxo-9H-xanthen-4-yl)oxy]acetate (compound 9) are synthesized via reactions with bromoacetate esters under basic conditions, followed by purification via flash chromatography .

Properties

Molecular Formula

C25H19NO5

Molecular Weight

413.4 g/mol

IUPAC Name

3-[2-(1,2-dimethylindol-3-yl)-2-oxoethoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C25H19NO5/c1-14-23(16-7-3-5-9-18(16)26(14)2)20(28)13-30-15-11-19(27)24-22(12-15)31-21-10-6-4-8-17(21)25(24)29/h3-12,27H,13H2,1-2H3

InChI Key

XHAIDJOGHMPBIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)COC3=CC(=C4C(=C3)OC5=CC=CC=C5C4=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a fluorescent marker in imaging techniques.

    Industry: Utilized in dye chemistry and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The xanthene moiety can act as a fluorescent marker, allowing for visualization in biological systems. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • In contrast, compound 32’s pyrrolidinylethoxy group enhances water solubility, critical for its AChE inhibition .
  • Synthetic Accessibility : The synthesis of 3-O-substituted xanthones (e.g., 5 , 14 ) often employs nucleophilic substitution with alkyl halides or esters under basic conditions . The target compound likely follows a similar route, using bromoacetate derivatives coupled with indole intermediates.

Physicochemical Properties

  • Hydrophobicity : The indole and oxoethoxy groups in the target compound may result in intermediate logP values compared to 14 (highly hydrophobic due to aliphatic chains) and 32 (more hydrophilic due to pyrrolidine).
  • Crystallinity : Derivatives like 5 and 13 form stable crystals suitable for X-ray diffraction, suggesting that the target compound’s bulkier substituent might reduce crystallinity unless optimized .

Enzyme Inhibition and Mechanism

  • AChE/BChE Selectivity : Compound 32 ’s selectivity for AChE over BChE (IC₅₀ ratio ~13:1) highlights the role of substituent size and charge. The target compound’s indole group, being larger and more planar, could exhibit different selectivity profiles .

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